![molecular formula C17H13NO5 B2467674 (1,3-Dioxoisoindolin-2-yl)methyl 4-methoxybenzoate CAS No. 208332-57-4](/img/structure/B2467674.png)
(1,3-Dioxoisoindolin-2-yl)methyl 4-methoxybenzoate
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Description
(1,3-Dioxoisoindolin-2-yl)methyl 4-methoxybenzoate is a chemical compound that has gained attention in the scientific community due to its potential applications in research.
Scientific Research Applications
Green Synthesis and Biological Evaluation
Green Synthesis of Quinazolinones : A novel and environmentally friendly synthesis method for 2-((2-aryl-3-oxoisoindolin-1-yl)methyl)quinazolin-4(3H)-ones was developed. This synthesis involves a one-pot, three-component reaction, demonstrating an efficient pathway to these compounds, highlighting their potential in diverse scientific applications (Tashrifi et al., 2018).
Antioxidant and Anticancer Activities : Novel derivatives containing the 3-[(4-methoxyphenyl)amino]propanehydrazide structure, which include the (1,3-dioxoisoindolin-2-yl)methyl moiety, have shown promising antioxidant and anticancer activities. This research points to the potential therapeutic applications of these compounds in treating various cancers (Tumosienė et al., 2020).
Synthesis and Anti-Inflammatory Evaluation
Anti-inflammatory Derivatives : The synthesis and evaluation of 2-(3-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-4-oxo-2-substituted thiazolidin-5-yl)acetic acid derivatives have been reported. These compounds exhibit significant anti-inflammatory activity, offering insights into their potential use in developing new anti-inflammatory agents (Nikalje, 2014).
properties
IUPAC Name |
(1,3-dioxoisoindol-2-yl)methyl 4-methoxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO5/c1-22-12-8-6-11(7-9-12)17(21)23-10-18-15(19)13-4-2-3-5-14(13)16(18)20/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYFUSUHENWSVAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OCN2C(=O)C3=CC=CC=C3C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1,3-Dioxoisoindolin-2-yl)methyl 4-methoxybenzoate |
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